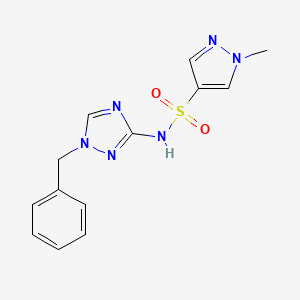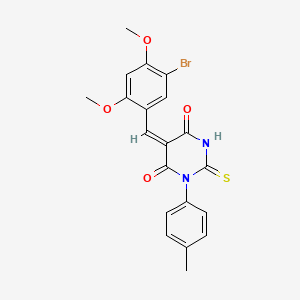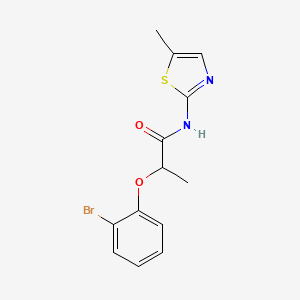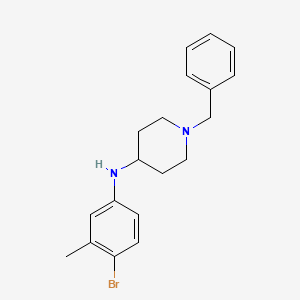
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide
説明
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as BTPS, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties, which may make it useful in the treatment of infections caused by these organisms. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has also been shown to have anticancer properties, which may make it useful in the treatment of certain types of cancer. In addition, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of diseases such as Alzheimer's disease and glaucoma.
実験室実験の利点と制限
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a range of conditions. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide is also fluorescent, which makes it useful for certain types of experiments. However, there are also limitations to the use of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments. It is toxic at high concentrations, which can limit its use in certain types of experiments. In addition, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has limited solubility in water, which can make it difficult to work with in certain types of experiments.
将来の方向性
There are several future directions for research on N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide. One area of research could be the development of new synthesis methods for N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide that are more efficient or produce higher yields. Another area of research could be the exploration of the potential applications of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide in the treatment of diseases such as Alzheimer's disease and glaucoma. Additionally, further research could be done to explore the potential use of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide as a fluorescent probe for the detection of metal ions.
科学的研究の応用
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. In addition, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-18-9-12(7-15-18)22(20,21)17-13-14-10-19(16-13)8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSZELCUJCVZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4765256.png)
![8-{[5-(benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4765263.png)
![3,5-bis(difluoromethyl)-1-{[1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4765268.png)
![1-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4765273.png)
![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4765285.png)
![6-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4765286.png)
![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4765291.png)

![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4765310.png)


![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)
